2-ethynyl-1-methylpyrrolidine hydrochloride
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Overview
Description
2-ethynyl-1-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H10ClN. It is a versatile small molecule scaffold used in various scientific research applications. The compound is typically available in powder form and has a molecular weight of 145.63 g/mol .
Mechanism of Action
Mode of Action
. The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity, leading to alterations in the metabolic processes they regulate.
Biochemical Pathways
. The compound’s effects on these pathways and their downstream effects would be determined by its specific targets and mode of action.
Pharmacokinetics
These properties would influence the compound’s bioavailability, ie
Result of Action
The molecular and cellular effects of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)'s action would depend on its specific targets and mode of action . These effects could range from changes in gene expression and cellular metabolism to alterations in cell signaling and communication.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1) . For instance, the compound is unstable under acidic conditions and can undergo a hydrolysis reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-methylpyrrolidine hydrochloride involves the reaction of 2-ethynylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-ethynyl-1-methylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrrolidine: A structurally similar compound with a methyl group instead of an ethynyl group.
Pyrrolidine: The parent compound with a five-membered nitrogen-containing ring.
N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
2-ethynyl-1-methylpyrrolidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .
Properties
IUPAC Name |
2-ethynyl-1-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-5-4-6-8(7)2;/h1,7H,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQZMJXMSQCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309462-10-8 |
Source
|
Record name | 2-ethynyl-1-methylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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